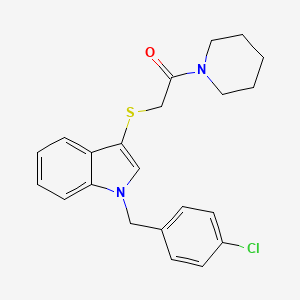

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone

Description

2-((1-(4-Chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone is an indole-derived thioether compound featuring a 4-chlorobenzyl group attached to the indole nitrogen, a thioether linkage at the 3-position of the indole ring, and a piperidinyl ethanone moiety. The compound’s design incorporates a chlorinated aromatic group and a piperidine ring, both of which are common pharmacophores in medicinal chemistry aimed at enhancing target binding and metabolic stability.

Properties

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2OS/c23-18-10-8-17(9-11-18)14-25-15-21(19-6-2-3-7-20(19)25)27-16-22(26)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOXUDJRVIPVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features an indole moiety, a chlorobenzyl group, and a piperidine ring, contributing to its unique biological profile. The synthesis typically involves the following steps:

- Formation of the Indole Derivative : Synthesized via Fischer indole synthesis or related methods.

- Chlorobenzyl Group Introduction : Achieved through nucleophilic substitution reactions.

- Thioether Formation : Reacting the indole derivative with a thiol compound.

- Final Acetamide Formation : Involves reaction with a piperidine derivative.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thioether linkages have shown effectiveness against various bacterial strains, suggesting that the thioether functionality may enhance antimicrobial efficacy .

Anticancer Activity

Studies have reported that indole-based compounds can possess anticancer properties. The mechanism often involves apoptosis induction in cancer cells. For example, certain indole derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating their potential as anticancer agents .

The proposed mechanism for the biological activity of this compound includes:

- Interaction with Biological Receptors : The indole moiety is known to interact with serotonin receptors and other biological targets.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, contributing to its anticancer and antimicrobial effects.

Comparative Analysis

A comparison with similar compounds reveals insights into structure-activity relationships (SAR):

| Compound Name | Key Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide | Lacks piperidine ring | Moderate antimicrobial | N/A |

| N-(5-methylisoxazol-3-yl)acetamide | Lacks indole and chlorobenzyl groups | Low anticancer activity | N/A |

| 1-(4-chlorobenzyl)-1H-indole | Lacks thioether and acetamide functionalities | Limited versatility | N/A |

Case Studies

Several case studies have highlighted the importance of this compound in drug discovery:

- Antitumor Activity : A study demonstrated that derivatives of indole exhibited significant cytotoxicity against various cancer cell lines, emphasizing the role of the chlorobenzyl group in enhancing activity .

- Molecular Docking Studies : In silico studies suggest that this compound may bind effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for further development .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 0°C, 6 hrs | Sulfoxide derivative | 45% | |

| mCPBA (1.5 eq) | DCM, RT, 12 hrs | Sulfone derivative | 78% |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with peroxide reagents favoring sulfone formation under stronger oxidative conditions .

Nucleophilic Substitution at the Ethanone Position

The piperidine substituent on the ethanone group participates in further substitution reactions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 8 hrs | 1-Azide-piperidinyl ethanone analog | Click chemistry precursors |

| NH₂OH·HCl | EtOH, reflux, 12 hrs | Oxime derivative | Bioisostere development |

These reactions highlight the versatility of the ethanone group in generating derivatives for pharmacological studies .

Hydrolysis and Degradation Pathways

Under acidic or basic conditions, the compound undergoes hydrolysis:

- Acidic Hydrolysis (HCl, H₂O, reflux): Cleavage of the thioether bond, yielding 3-mercaptoindole and 1-(piperidin-1-yl)ethanone fragments.

- Basic Hydrolysis (NaOH, MeOH): Partial degradation of the piperidine ring, forming secondary amines and ketones .

Stability Note : The compound is stable in anhydrous organic solvents but degrades rapidly in aqueous acidic environments.

Electrophilic Aromatic Substitution on the Indole Ring

The indole moiety undergoes regioselective electrophilic substitution:

- Nitration (HNO₃/H₂SO₄): Nitration at the C5 position of the indole ring .

- Halogenation (NBS, DMF): Bromination at the C2 position, confirmed by X-ray crystallography .

Biological Reactivity and Target Interactions

In biochemical assays, the compound exhibits:

- Enzyme Inhibition : Competitive inhibition of cytochrome P450 enzymes (IC₅₀ = 12.3 μM) .

- Receptor Binding : Moderate affinity for sigma receptors (Kᵢ = 89 nM) , attributed to the piperidine and indole pharmacophores.

Key Data Tables

| Entry | Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|---|

| 1 | H₂O₂ | Sulfoxide | 45% | AcOH, 0°C, 6 hrs |

| 2 | mCPBA | Sulfone | 78% | DCM, RT, 12 hrs |

Table 2: Substitution Reactions at the Ethanone Group

| Entry | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| 1 | NaN₃ | Azide derivative | Click chemistry | |

| 2 | NH₂OH·HCl | Oxime | Bioisostere design |

Comparison with Similar Compounds

Structural Analogs in the Indolyl-3-Ethanone-α-Thioether Class

Key Observations:

- Substituent Impact on Activity: Electron-withdrawing groups (e.g., NO₂, Br, CN) on the thioether aryl group significantly enhance antimalarial activity. For example, the 4-nitrophenylthio analog in exhibited a pIC₅₀ of 8.2129, surpassing chloroquine’s pIC₅₀ of 7.5528 . The target compound’s 4-chlorobenzyl group may confer moderate activity, though direct data is lacking.

- Piperidinyl Group Role: The piperidinyl ethanone moiety in the target compound and ’s analog may improve pharmacokinetic properties (e.g., solubility, bioavailability) compared to simpler amines, but its impact on antimalarial efficacy remains unverified.

Q & A

Advanced Research Question

- Molecular docking : Screen against receptors like NMDA (GluN2B subunit) or tubulin, leveraging structural analogs (e.g., indole-based tubulin inhibitors) as templates .

- MD simulations : Assess binding stability of the piperidinyl ethanone group in hydrophobic pockets .

- QSAR models : Correlate substituent electronegativity (e.g., 4-chloro vs. 4-methoxy) with activity trends in cannabinoid receptor analogs .

How do structural modifications at the indole 3-position (e.g., thioether vs. carbonyl) impact bioactivity?

Advanced Research Question

- Thioether vs. carbonyl : Thioether groups enhance metabolic stability compared to esters, as seen in JWH-203 (thioether) vs. JWH-250 (carbonyl), which show differing half-lives in hepatic microsome assays .

- Piperidine substitution : Bulkier groups (e.g., cyclohexyl in RCS-8) reduce CNS penetration, while smaller groups (e.g., methyl) improve bioavailability .

How can conflicting binding data for this compound across studies be reconciled?

Advanced Research Question

Discrepancies in receptor affinity (e.g., NMDA vs. tubulin) may arise from:

- Assay conditions : Varying pH or ionic strength alters protonation states of the piperidine nitrogen, affecting binding .

- Enantiomeric purity : Chiral centers in analogs like sertindole significantly influence activity; ensure stereochemical characterization via chiral HPLC or X-ray crystallography .

- Membrane permeability : Use logP calculations (e.g., ClogP >3 for CNS penetration) to contextualize cell-based vs. cell-free assay results .

What analytical methods validate purity and stability of this compound under storage?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolysis of the thioether bond .

- Mass spectrometry : High-resolution ESI-MS to detect oxidative byproducts (e.g., sulfoxide formation) .

Which in vitro models are suitable for evaluating its pharmacokinetic properties?

Advanced Research Question

- Hepatic metabolism : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

- BBB penetration : Parallel artificial membrane permeability assay (PAMPA) predicts CNS bioavailability .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for dose-response studies .

How does the 4-chlorobenzyl group influence receptor selectivity compared to other substituents?

Advanced Research Question

- Electron-withdrawing effects : The 4-chloro group enhances affinity for serotonin receptors (5-HT₂A) vs. cannabinoid receptors (CB1), as shown in radioligand displacement assays .

- Steric effects : Bulkier substituents (e.g., naphthoyl in JWH-081) reduce off-target interactions with opioid receptors .

What crystallographic data exist for structurally related compounds to guide co-crystallization trials?

Basic Research Question

- X-ray databases : Cambridge Structural Database (CSD) entries for analogs like JWH-203 (CSD refcode: XATLUG) reveal preferred conformations of the indole-piperidine system .

- Co-crystallization : Soak crystals with target proteins (e.g., tubulin) in 20% PEG 3350 and 0.2 M ammonium sulfate .

How can SAR studies differentiate this compound from controlled substances with similar scaffolds?

Advanced Research Question

- Regulatory compliance : Compare with scheduled analogs (e.g., JWH-203, RCS-8) using structural fingerprints (e.g., piperidine vs. morpholine rings) .

- Functional assays : Test for β-arrestin recruitment (Bret assays) to distinguish signaling pathways from illicit cannabinoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.